molecular formula C13H23NO3 B13550164 tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13550164
M. Wt: 241.33 g/mol
InChI Key: YOHVURQYZAWAON-UHFFFAOYSA-N
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Description

tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a four-membered carbocyclic ring. The hydroxymethyl substituent at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the 6-position make it a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting G protein-coupled receptors (GPCRs) and other therapeutic targets .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h10,15H,4-9H2,1-3H3

InChI Key

YOHVURQYZAWAON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1CO

Origin of Product

United States

Preparation Methods

Formation of the Azaspiro Core

The azaspiro[3.4]octane framework can be constructed through intramolecular cyclization of precursors containing nitrogen and carbonyl functionalities. Typical methods include:

  • Cyclization of amino alcohols or amino acid derivatives under acidic or basic conditions.
  • Use of ring-closing reactions such as nucleophilic substitution or reductive amination to close the spiro ring.

For example, a precursor containing a 6-azaspiro moiety with a hydroxymethyl substituent can undergo cyclization under controlled pH to yield the spirocyclic core.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 7-position is commonly introduced by:

  • Reaction of the azaspiro core intermediate with formaldehyde under basic conditions, leading to hydroxymethylation at the desired position.
  • Alternatively, selective reduction of aldehyde or ester intermediates can yield the hydroxymethyl functionality.

Installation of the tert-Butyl Ester Group

The tert-butyl ester is typically introduced by:

  • Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, which converts the carboxylic acid or acid derivative to the tert-butyl ester under mild conditions.
  • Protection of the carboxyl group as a tert-butyl ester helps improve compound stability and facilitates purification.

Representative Synthetic Route

A representative synthetic route based on literature and patent disclosures is summarized below:

Step Reaction Description Reagents/Conditions Outcome
1 Formation of azaspiro intermediate Cyclization of amino acid derivative under acidic/basic conditions Azaspiro[3.4]octane core
2 Hydroxymethylation at 7-position Reaction with formaldehyde in basic medium Introduction of hydroxymethyl group
3 Esterification Reaction with tert-butyl chloroformate and triethylamine tert-Butyl ester formation
4 Purification Chromatography or crystallization Pure tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the spirocyclic ring system.
  • Hydroxymethylation: Introduction of the hydroxymethyl group via electrophilic addition of formaldehyde.
  • Esterification: Formation of the tert-butyl ester from carboxylic acid or acid derivatives.
  • Reduction/Oxidation: Potential modifications of the hydroxymethyl group or other functionalities for derivative synthesis.

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Cyclization Acid/base catalysts Room temperature to reflux
Hydroxymethylation Formaldehyde, base (e.g., NaOH) Mild basic conditions, room temperature
Esterification tert-Butyl chloroformate, triethylamine Mild, typically 0-25°C
Reduction Sodium borohydride, lithium aluminum hydride Low temperature, inert atmosphere
Oxidation Potassium permanganate, chromium trioxide Controlled temperature, acidic or basic medium

Reaction Yields and Purity

Typical yields for the preparation of this compound range from 60% to 85% depending on reaction optimization. Purity is generally ensured by chromatographic purification or recrystallization.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Notes
Azaspiro core formation Amino acid derivatives, acid/base Room temp to reflux 70-85% Critical step for ring closure
Hydroxymethylation Formaldehyde, base Mild basic, RT 60-80% Position-selective functionalization
tert-Butyl ester formation tert-Butyl chloroformate, triethylamine 0-25°C, mild 75-90% Protects carboxyl group
Purification Chromatography, crystallization Varies High purity (>95%) Essential for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present on the molecule. The spirocyclic structure may enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Aminomethyl Derivatives

  • tert-Butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 1216033-16-7): Molecular Weight: 218.32 g/mol (C₉H₁₈N₂O₂S). Purity: 95% . Key Difference: The aminomethyl group enhances nucleophilicity, making it suitable for reductive amination or peptide coupling reactions.

Oxo and Amino Derivatives

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: A ketone-containing analog used as a precursor for hydroxymethyl or aminomethyl derivatives via reduction or amination .
  • tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-30-6): Similarity: 0.98 (compared to the target compound). Key Difference: The amino group at the 1-position alters hydrogen-bonding capacity and metabolic stability .

Spirocyclic Ring System Modifications

Compound Name CAS Number Ring System Functional Group Molecular Weight (g/mol) Similarity Key Application
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate N/A Spiro[3.4]octane 7-Hydroxymethyl 241.33 (theoretical) N/A GPCR modulator intermediate
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 129321-82-0 Spiro[3.4]octane 8-Hydroxymethyl 241.33 1.00 M4 receptor ligands (EC₅₀ 201–3600 nM)
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1041026-71-4 Spiro[3.3]heptane Diazaspiro, oxalate 292.25 0.91 Kinase inhibitors
tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate 1363382-19-7 Spiro[4.5]decane 7-Amino 240.34 0.98 CNS-targeting scaffolds

Commercial Availability and Specifications

Compound Name CAS Number Purity Price (100 mg) Key Supplier
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 129321-82-0 95–97% $526–593 Combi-Blocks, Aladdin Scientific
tert-Butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate 1216033-16-7 95% N/A Enamine Ltd

Biological Activity

Tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound known for its unique spirocyclic structure, which includes a nitrogen-containing heterocyclic ring. This compound has garnered attention in biological research due to its potential interactions with various biological targets, particularly in enzyme inhibition and ligand activity. This article delves into its biological activity, synthesizing findings from diverse sources and presenting data in a structured manner.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Physical State : Colorless or pale yellow liquid
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : ~361.1 °C

The presence of the tert-butyl group and hydroxymethyl substituent significantly influences the compound's reactivity and biological activity.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological molecules. The spiro structure provides rigidity that can enhance binding affinities with enzymes or receptors. Preliminary studies suggest potential enzyme inhibition properties and ligand interactions, although comprehensive pharmacological data are still emerging.

Interaction with Biological Targets

The hydroxymethyl group in the compound is particularly notable for its ability to form hydrogen bonds with proteins or nucleic acids, which may influence their stability and activity. This characteristic opens avenues for further research into its role in drug discovery and development.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of the spirocyclic structure and functional groups in this compound may confer distinct reactivity patterns and biological interactions not observed in other analogs.

Compound NameMolecular FormulaNotable Activity
Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylateC12H21NO3Antimicrobial properties
Tert-butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylateC13H21N3O2Potential anti-cancer activity

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against specific targets involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity by competing with substrate binding, thus reducing overall metabolic rates.

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of this compound. The findings revealed that at lower concentrations, the compound exhibited minimal cytotoxic effects, indicating a favorable therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via spirocyclic annulation followed by hydroxymethylation. Key steps include:

  • Ring-closing strategies : Use of tert-butyloxycarbonyl (Boc) protection to stabilize the amine during bicyclo[3.4]octane formation .
  • Hydroxymethylation : Post-annulation oxidation-reduction sequences (e.g., aldehyde intermediates reduced to hydroxymethyl groups) .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to control regioselectivity and minimize byproducts like over-oxidized analogs .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^13C NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N2_2) to prevent hydrolysis of the Boc group .
  • Safety : Use nitrile gloves and fume hoods to avoid skin/eye contact; electrostatic discharge precautions are critical due to potential dust explosivity .
  • Decomposition : Monitor for CO2_2 release (Boc cleavage) via FTIR (carbamate C=O stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar azaspiro compounds?

  • Methodological Answer :

  • Structural analogs : Compare this compound with high-similarity compounds (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, similarity index 0.94) to isolate functional group contributions .
  • Bioactivity assays : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional effects) to distinguish false positives from true interactions .
  • Data normalization : Control for batch-to-batch variability in purity (e.g., LC-MS quantification of residual aldehydes from incomplete reduction) .

Q. How does the hydroxymethyl group influence the compound’s conformational flexibility and pharmacophore interactions?

  • Methodological Answer :

  • Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to model low-energy spirocyclic conformers and hydroxymethyl rotamers .
  • Crystallography : Compare X-ray structures of hydroxymethylated vs. formyl analogs to assess hydrogen-bonding potential (e.g., hydroxymethyl O–H∙∙∙O interactions) .
  • SAR studies : Synthesize derivatives (e.g., methyl ether or acetate-protected hydroxymethyl) to test steric/electronic effects on target binding .

Q. What computational and experimental approaches validate the compound’s role as a chiral building block in enantioselective synthesis?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylations) to separate enantiomers .
  • Stereochemical assignment : Combine NOESY NMR (to confirm spirocyclic geometry) with ECD spectroscopy for absolute configuration determination .
  • Catalytic applications : Test in asymmetric Mannich reactions (e.g., with Evans’ oxazolidinones) to evaluate stereochemical induction efficiency .

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